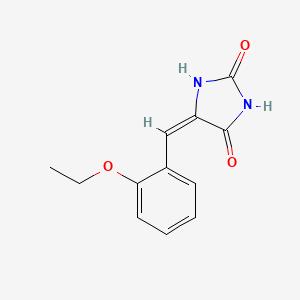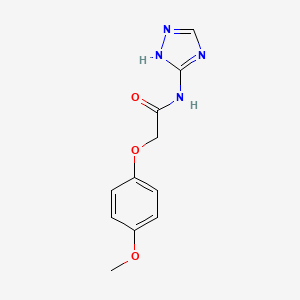
5-(2-ethoxybenzylidene)-2,4-imidazolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to 5-(2-ethoxybenzylidene)-2,4-imidazolidinedione involves various chemical reactions, including condensation and hydrogenation processes. For instance, compounds with methoxybenzylidene substituents have been synthesized through reactions involving weak intramolecular C–H···O and C–H···N hydrogen bonds, leading to the formation of cyclic structures and three-dimensional frameworks through π–π stacking and intermolecular hydrogen bonding (Hu & Chen, 2015).
Molecular Structure Analysis
Molecular structure analysis of related compounds reveals that these molecules often exhibit significant planarity in their core structures, facilitating π–π stacking interactions. For example, studies have shown that imidazolidinone rings can align nearly coplanar with adjacent benzene rings, contributing to the stability and crystalline nature of these compounds (Wang, Chu, & Su, 2005).
Chemical Reactions and Properties
Chemical reactions involving this compound and its analogs often include nucleophilic addition and cyclization reactions. These reactions are crucial for introducing various substituents into the imidazolidinedione ring, which can significantly alter the compound's chemical properties and reactivity (Patel et al., 2010).
Physical Properties Analysis
The physical properties of compounds like this compound, such as solubility, melting point, and crystallinity, are closely related to their molecular structure. Intramolecular and intermolecular hydrogen bonds, along with π–π stacking interactions, influence the compound's stability and state (Yeong et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity and potential biological activity, are influenced by the structure of the imidazolidinedione core and the nature of its substituents. Studies on similar compounds have explored their potential as inhibitors, demonstrating the importance of the substituent's position and electronic effects on biological activity (Sohda et al., 1982).
Propiedades
IUPAC Name |
(5E)-5-[(2-ethoxyphenyl)methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-2-17-10-6-4-3-5-8(10)7-9-11(15)14-12(16)13-9/h3-7H,2H2,1H3,(H2,13,14,15,16)/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVMPJZRFSDLON-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=C2C(=O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C/2\C(=O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2,5-dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-4-oxo-2-butenoic acid](/img/structure/B5609765.png)
![N'-[4-(benzyloxy)benzylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide](/img/structure/B5609777.png)
![6-chloro-5,7-dimethyl-2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5609782.png)
![(1S*,5R*)-3-[(5-acetyl-3-thienyl)acetyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5609793.png)
![1-[3-fluoro-4-(4-morpholinyl)phenyl]-1-butanone](/img/structure/B5609802.png)
![N-[2-(4-methoxyphenyl)ethyl]-N'-(2-methylphenyl)thiourea](/img/structure/B5609804.png)
![(1S*,5R*)-6-(2-methoxyethyl)-3-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5609810.png)

![3-(1,3-benzodioxol-5-ylmethyl)-1-[(1-ethyl-1H-pyrazol-5-yl)sulfonyl]-3-methylpiperidine](/img/structure/B5609839.png)
![2-[(4-fluorobenzoyl)amino]-N-isobutylbenzamide](/img/structure/B5609846.png)
![3-[2-methoxy-5-(1-piperidinylsulfonyl)phenyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B5609849.png)


![2-{3-oxo-3-[4-(4-pyridinyl)-1,4-diazepan-1-yl]propyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5609876.png)